

# In Vitro Sarpogrelate and its Metabolite M-1: A Comparative Analysis of Activity

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## Compound of Interest

Compound Name: Sarpogrelate

Cat. No.: B137540

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**Sarpogrelate**, a selective 5-hydroxytryptamine (5-HT)<sub>2A</sub> receptor antagonist, and its major active metabolite, M-1, both play a significant role in the inhibition of serotonin-induced platelet aggregation and vasoconstriction.<sup>[1][2][3]</sup> This guide provides a detailed in vitro comparison of the activities of **sarpogrelate** and M-1, presenting key experimental data, methodologies, and visual representations of their mechanisms and experimental evaluation.

## Data Summary: Sarpogrelate vs. M-1

The following table summarizes the quantitative data on the in vitro activities of **sarpogrelate** and its metabolite M-1.

Parameter	Sarpogrelate	Metabolite M-1	(R,S)-M-1	(R)-M-1	(S)-M-1	Reference
5-HT2A Receptor Antagonism (pA2 value)	8.53	-	9.04	9.00	8.81	[4]
CYP2D6 Inhibition (Ki value)	1.24 $\mu$ M	0.120 $\mu$ M	-	-	-	[5]
alpha 1-adrenoceptor or blockage (pKB value)	6.30	-	-	-	-	
5-HT1-like receptor affinity (pKB value)	-	-	-	-	6.30	
alpha 1-adrenoceptor or affinity (pKB value)	-	-	-	-	6.80	
beta-adrenoceptor or affinity (pKB value)	-	-	-	-	6.54	
Histamine H1 receptor	-	-	-	6.49	-	

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Higher pA2 and lower Ki values indicate greater potency.

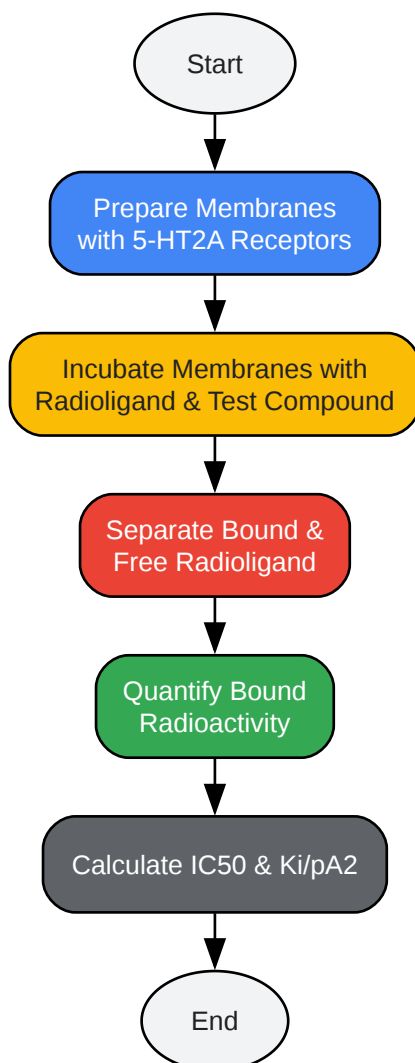
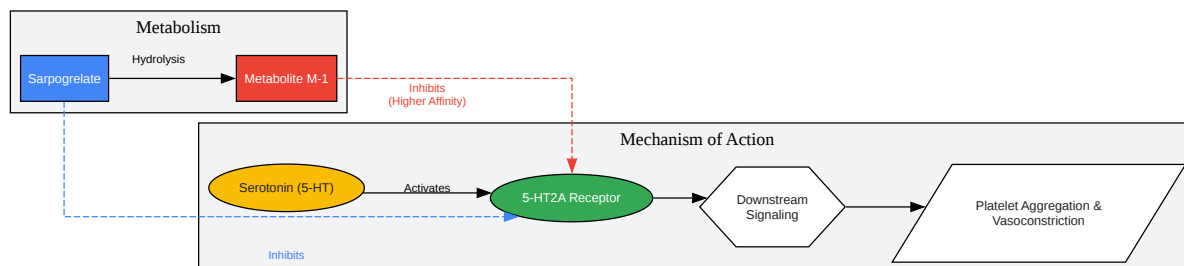
## Key Findings

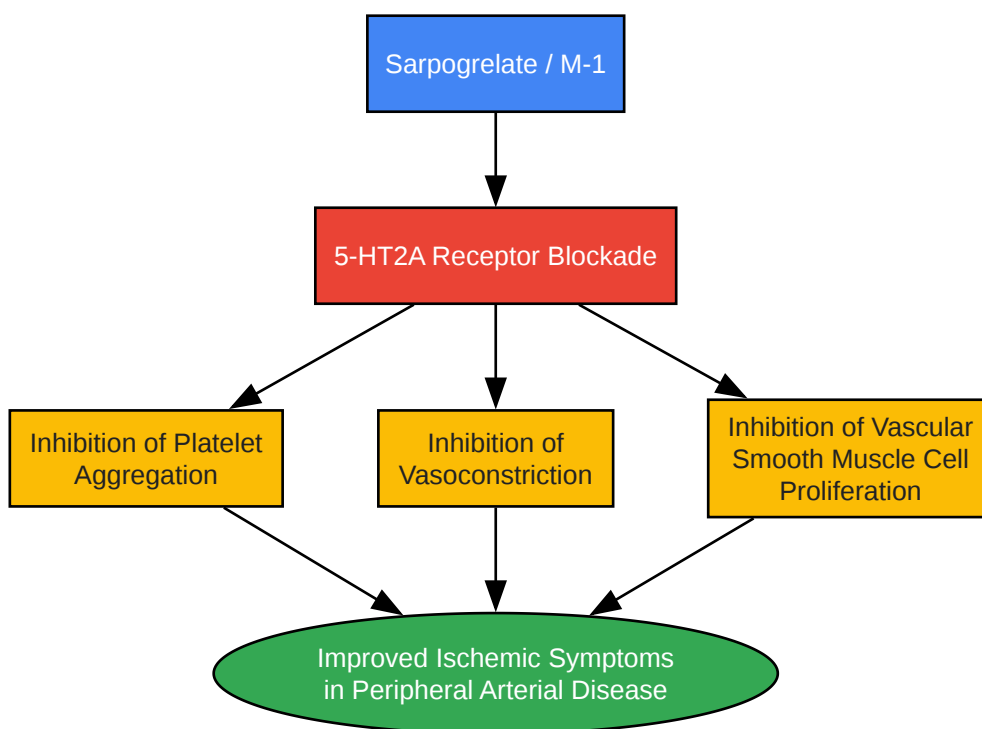
In vitro studies consistently demonstrate that the metabolite M-1 has a higher affinity for the 5-HT2A receptor on platelets than the parent compound, **sarpogrelate**. The racemic mixture of M-1, (R,S)-M-1, and its individual enantiomers, (R)-M-1 and (S)-M-1, all exhibit potent competitive antagonism at 5-HT2A receptors.

Furthermore, both **sarpogrelate** and M-1 are potent and selective inhibitors of CYP2D6 in vitro, with M-1 showing significantly stronger inhibition. This suggests a potential for drug-drug interactions involving the CYP2D6 enzyme.

## Signaling Pathway and Metabolism

The primary mechanism of action for both **sarpogrelate** and M-1 involves the blockade of the 5-HT2A receptor, which in turn inhibits serotonin-induced downstream signaling pathways leading to platelet aggregation and vasoconstriction.





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- To cite this document: BenchChem. [In Vitro Sarpogrelate and its Metabolite M-1: A Comparative Analysis of Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137540#in-vitro-comparison-of-sarpogrelate-and-its-metabolite-m-1-activity]

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